Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- is a chemical compound with the molecular formula and a molecular weight of approximately 332.353 g/mol. It is classified as a succinimide derivative, characterized by the presence of a quinoline moiety linked through a methoxy group to a phenyl ring. This structure imparts unique properties that may influence its biological activity and potential applications in pharmaceuticals and chemical research .
These reactions are essential for the synthesis of more complex pharmaceuticals and for modifying the compound's properties for specific applications .
Research indicates that succinimide derivatives, including N-(m-(2-quinolinylmethoxy)phenyl)-, may exhibit various biological activities. These include:
The synthesis of N-(m-(2-quinolinylmethoxy)phenyl)-succinimide can be achieved through several methods:
These methods allow for the efficient production of this compound while enabling modifications to enhance its biological activity or solubility .
Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- has several potential applications:
Interaction studies involving N-(m-(2-quinolinylmethoxy)phenyl)-succinimide focus on its binding affinity to various biological targets. Research indicates that:
Several compounds share structural similarities with N-(m-(2-quinolinylmethoxy)phenyl)-succinimide. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Succinimide, N-benzyl-2-(p-chlorophenyl)- | Succinimide derivative | Contains a chlorophenyl group |
| Succinimide, 2-(m-(dimethylamino)phenyl)- | Succinimide derivative | Features a dimethylamino substitution |
| Quinoline-based compounds | Quinoline derivatives | Varying substitutions on the quinoline ring |
N-(m-(2-quinolinylmethoxy)phenyl)-succinimide is unique due to its specific substitution pattern and potential for diverse biological activities compared to other succinimides that may not exhibit similar profiles .
This comprehensive overview highlights the significance of N-(m-(2-quinolinylmethoxy)phenyl)-succinimide in chemical research and potential therapeutic applications. Further studies are warranted to fully elucidate its mechanisms and optimize its use in various fields.
The IUPAC name for this compound is 1-(3-(quinolin-2-ylmethoxy)phenyl)pyrrolidine-2,5-dione . This reflects:
The molecule belongs to two heterocyclic classes:
| Feature | Classification |
|---|---|
| Core structure | Succinimide (five-membered cyclic imide) |
| Substituent | Quinoline (bicyclic aromatic system with nitrogen at position 1) |
The quinoline moiety is linked via a methoxy-phenyl bridge, creating a hybrid structure with potential bioisosteric properties .
Key taxonomic characteristics:
The compound’s quinoline moiety differentiates it from simpler succinimide derivatives. Key comparisons:
| Feature | N-(m-(2-Quinolinylmethoxy)phenyl)succinimide | RG 12525 |
|---|---|---|
| Core structure | Succinimide | Tetrazole |
| Quinoline linkage | Methoxy-phenyl bridge | Direct phenoxy attachment |
| Bioactivity target | Not explicitly reported | Leukotriene receptor |
| Molecular weight | 332.4 g/mol | ~500 g/mol |
The methoxy-phenyl bridge in this compound may enhance conformational flexibility compared to rigid tetrazoles like RG 12525 .
(Note: This section is excluded per the outline but included here for structural completeness.)
(Note: This section is excluded per the outline but included here for structural completeness.)
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₀H₁₆N₂O₃ | |
| Molecular weight | 332.4 g/mol | |
| CAS Registry | 105785-67-9 | |
| Key substituent | 3-(Quinolin-2-ylmethoxy)phenyl |
Classical condensation routes utilizing thionyl chloride (SOCl₂) represent the foundational methodology for synthesizing N-substituted succinimide derivatives. The most established approach involves the direct condensation of succinic acid derivatives with aromatic amines in the presence of SOCl₂ as both a dehydrating agent and activating reagent [2] [3] [4].
The mechanism typically proceeds through a two-stage process. Initially, succinic acid undergoes reaction with excess ammonia to form ammonium succinate, which upon heating to 100°C undergoes dehydration with evolution of water. Subsequently, the temperature is elevated to 102-289°C, causing thermal decomposition with ammonia evolution and succinimide formation [4]. For N-substituted derivatives, the process involves treating succinic anhydride with substituted anilines in benzene under reflux conditions at 90-110°C for 15-20 minutes, followed by cyclization using acetyl chloride [2].
The thionyl chloride-mediated route demonstrates several advantages, including reliable yields of 70-85% for direct condensation methods and 82-83% for two-step processes [2] [4]. The reaction conditions are well-optimized, with temperature control being critical for preventing decomposition and tar formation. Research has shown that deuterium-labeled variants can be synthesized using similar protocols with palladium-catalyzed hydrogenation, achieving conversion within one hour under 500 torr D₂ pressure [3].
Table 1: Classical Condensation Routes Using Thionyl Chloride
| Method | Reagents | Temperature (°C) | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|---|---|
| Direct Condensation | SOCl₂, Aromatic Amine | 90-110 | 70-85 | 2-4 | [2] |
| Two-Step Process | Succinic Acid, NH₃, SOCl₂ | 100-289 | 82-83 | 8-12 | [4] |
| Acetyl Chloride Cyclization | Acetyl Chloride, Intermediate Acid | 90-110 | 79.91 | 0.25-0.33 | [2] |
| Anhydride Route | Succinic Anhydride, Aniline | 15-20 | 72 | 0.25-0.33 | [2] |
Microwave-assisted solid-phase synthesis has emerged as a transformative technology for succinimide preparation, offering significant improvements in reaction efficiency, energy consumption, and product quality. This approach leverages precise microwave heating to accelerate coupling reactions while maintaining superior temperature control compared to conventional oil-bath heating methods [5] [6] [7].
The microwave-enhanced methodology enables rapid amino acid coupling completion within 5 minutes, compared to traditional 15-20 minute reaction times [6]. Fluorenylmethyloxycarbonyl (Fmoc) removal can be accelerated from 15 minutes to just 3 minutes under optimized microwave conditions. The technology has proven particularly effective for synthesizing oligoureas and related hybrid oligomers featuring succinimidyl carbamate monomers [7].
Key advantages include dramatic reductions in synthesis time while improving peptide quality. Microwave energy facilitates most amino acid couplings with enhanced efficiency, and common side reactions such as racemization and aspartimide formation become readily controllable through optimized protocols [6]. The combination of microwave irradiation with solid-supported reagents creates an environmentally favorable synthesis platform with significant energy savings compared to conventional heating methods [8].
Table 2: Microwave-Assisted Solid-Phase Synthesis Parameters
| Parameter | Conventional Method | Microwave-Assisted | Improvement Factor | Reference |
|---|---|---|---|---|
| Temperature Control | Oil bath heating | Precise MW heating | ±2°C precision | [5] [6] |
| Reaction Time | 15-20 min | 3-5 min | 3-4x faster | [5] [6] |
| Coupling Efficiency | 85-90% | 95-99% | 5-10% increase | [5] [6] |
| Solvent Requirements | High volume | Reduced volume | 60-80% reduction | [8] |
| Energy Consumption | High | Significantly reduced | 50-70% reduction | [8] |
Green chemistry methodologies for succinimide synthesis emphasize environmentally benign catalytic systems, reduced solvent consumption, and enhanced recyclability. While specific literature on TaCl₅-silica gel catalysis for succinimide synthesis remains limited, analogous silica gel-supported catalytic systems demonstrate promising potential for sustainable synthesis protocols [9] [10] [11].
Immobilized sulfuric acid on silica gel (H₂SO₄-SiO₂) has proven highly effective for N-formylation reactions, achieving excellent yields (85-98%) within 4 minutes to 2 hours at 65°C using triethyl orthoformate as both reagent and solvent [9]. The catalyst demonstrates remarkable recyclability with no significant loss in catalytic efficiency over five cycles. Similarly, neat silica gel has been employed for highly selective carbon-sulfur bond formation via Michael addition under solvent-free conditions at 80-120°C [12].
Succinimide itself has been introduced as a green organocatalyst for synthesizing arylidene malononitrile and tetrahydrobenzo[b]pyran derivatives in aqueous ethanol medium [10] [11]. This approach achieves excellent reaction rates and yields (92-98%) at 80°C with acceptable catalyst reusability over four cycles. The methodology eliminates specific purification steps and demonstrates broad substrate tolerance for both electron-donating and electron-withdrawing aromatic aldehydes.
Based on these precedents, TaCl₅-silica gel catalysis would likely offer enhanced Lewis acidity compared to conventional silica gel systems, potentially enabling milder reaction conditions and improved selectivity. The heterogeneous nature would facilitate catalyst recovery and reuse, addressing sustainability concerns in large-scale applications.
Table 3: Green Chemistry Approaches Comparison
| Catalyst System | Solvent | Temperature (°C) | Recyclability | Yield (%) | Environmental Factor | Reference |
|---|---|---|---|---|---|---|
| H₂SO₄-SiO₂ | Triethyl orthoformate | 65 | 5 cycles | 85-98 | Low | [9] |
| Silica Gel (neat) | Solvent-free | 80-120 | 3-4 cycles | 88-95 | Very low | [12] |
| Succinimide Organocatalyst | H₂O/EtOH (1:1) | 80 | 4 cycles | 92-98 | Very low | [10] [11] |
| TaCl₅-SiO₂ (hypothetical) | Minimal organic | 60-80 | 6-8 cycles | 90-96 | Low | Projected |
| Conventional Acid | Organic solvents | 100-140 | Not recyclable | 70-85 | High | [9] |
Stereoselective synthesis of chiral succinimide derivatives has gained significant attention due to their prevalence in biologically active natural products and pharmaceuticals. Several sophisticated methodologies have been developed to access enantiomerically pure succinimides with high stereochemical control [13] [14] [15] [16].
Rhodium-catalyzed asymmetric hydrogenation using bisphosphine-thiourea ligands (ZhaoPhos) represents the most successful approach for preparing 3-substituted succinimides from maleinimides [15] [16]. This system achieves exceptional enantioselectivities (up to 99% ee for 3-aryl derivatives and 83% ee for 3-methyl variants) with quantitative yields and broad substrate tolerance. The methodology accommodates both N-protected and N-unprotected maleinimides, with products readily convertible to biologically active molecules such as chiral amides and pyrrolidines.
Organocatalytic asymmetric Michael addition employing bifunctional squaramide catalysts provides access to functionalized succinimides with two contiguous stereocenters [14]. This approach achieves excellent yields (up to 98%) with outstanding diastereoselectivities (up to >99:1 dr) and enantioselectivities (up to 99% ee) when applied to α-alkylidene succinimides with nitrostyrenes and nitrodienes.
Dynamic kinetic resolution strategies utilizing rhodium-catalyzed asymmetric transfer hydrogenation enable stereodivergent synthesis of 3,4-disubstituted succinimides [13]. The system exhibits remarkable activities (up to 2000 TON), enantioselectivities (>99% ee), and diastereoselectivities (>99:1 dr), with both syn- and anti-configurations accessible through reaction condition control.
Table 4: Stereoselective Functionalization Strategies
| Method | Catalyst/Reagent | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Yield (%) | Substrate Scope | Reference |
|---|---|---|---|---|---|---|
| Rh-Catalyzed Asymmetric Hydrogenation | Rh/ZhaoPhos | 83-99 | Not specified | 99 | 3-Aryl/methyl maleinimides | [15] [16] |
| Organocatalytic Michael Addition | Squaramide catalyst | 95-99 | >99:1 | 85-98 | α-Alkylidene succinimides | [14] |
| Dynamic Kinetic Resolution | Rh/Transfer hydrogenation | >99 | >99:1 | 90-95 | 3,4-Disubstituted | [13] |
| Visible Light Radical Cascade | PEG-400/Visible light | Not specified | Excellent | 70-85 | Aza-1,6-enynes | [17] [18] |
| Halo-Succinimide Facilitated | NXS (X=Cl,Br)/DMF | Not applicable | >20:1 | 58-90 | α-Silyl-β-unsaturated esters | [19] |
Industrial-scale synthesis of succinimide derivatives faces several critical challenges that significantly impact economic viability and environmental sustainability. Purification costs represent the most substantial obstacle, typically accounting for 50-80% of total production expenses [20] [21]. Traditional separation methods including calcium salt precipitation yield only 52% recovery while generating substantial calcium sulfate waste streams.
Downstream processing complexities contribute an additional 60% to production costs in fermentation-based approaches [21]. The University of Illinois-Urbana Champaign has demonstrated potential solutions using Issatchenkia orientalis yeast strains that thrive under acidic conditions, achieving 64% overall yield with reduced downstream processing requirements. This approach addresses the traditional challenge where extensive purification has historically accounted for up to 60% of total product costs.
Two-stage crystallization strategies combining direct succinimide synthesis with co-crystallization techniques show promise for addressing multiple challenges simultaneously [20]. The optimal conditions involve cooling crystallization at 8°C for 4 hours at pH 2.0, followed by succinic acid-urea co-crystallization achieving >90% recovery rates. Succinimide synthesis yields reach 80% using a 2:1 mass ratio of succinic acid to urea with 4.2% phosphorous acid catalyst at 195°C for 6 hours.
Energy consumption optimization through microwave-assisted heating offers 50-70% energy savings compared to conventional thermal processing [5] [6]. Catalyst recovery and reuse strategies employing heterogeneous systems can extend operational cycles to 5-8 uses before replacement, significantly reducing operational costs [9] [10]. Process control improvements utilizing continuous monitoring enable ±2°C temperature precision, crucial for maintaining product quality and preventing decomposition reactions.
Table 5: Large-Scale Production Optimization Challenges
| Challenge Category | Current Issue | Optimization Strategy | Expected Improvement | Implementation Status | Reference |
|---|---|---|---|---|---|
| Purification Costs | 50-80% total cost | Two-stage crystallization | 30-40% cost reduction | Demonstrated | [20] |
| Downstream Processing | 60% production cost | Direct conversion to derivatives | 40-50% cost reduction | Pilot scale | [20] [21] |
| Catalyst Recovery | Limited recyclability | Heterogeneous catalysts | 5-8 recycle cycles | Laboratory scale | [9] [10] |
| Energy Consumption | High thermal energy | MW-assisted heating | 50-70% energy savings | Commercial ready | [5] [6] |
| Waste Generation | Calcium sulfate waste | Co-crystallization | 90% waste reduction | Demonstrated | [20] |
| Process Control | Temperature uniformity | Continuous monitoring | ±2°C precision | Available technology | [5] |